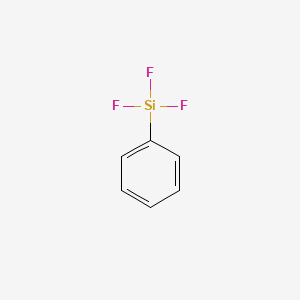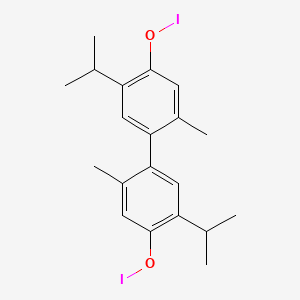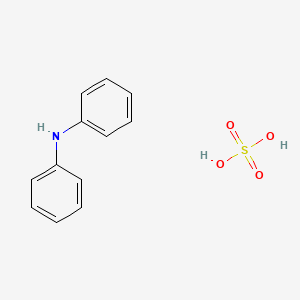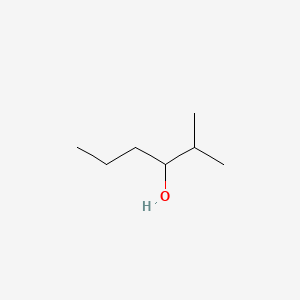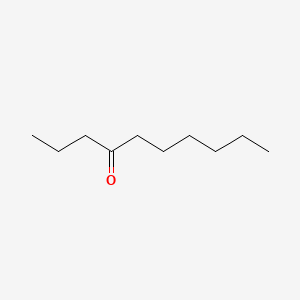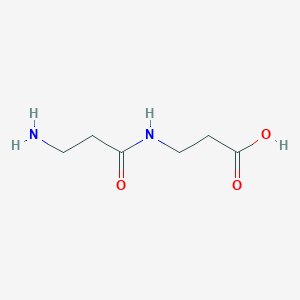
3-(3-Aminopropanoylamino)propanoic acid
説明
3-Aminopropanoic acid, also known as beta-alanine, is a naturally-occurring beta-amino acid comprising propionic acid with the amino group in the 3-position . It exists in all living species, ranging from bacteria to humans . It’s found in foods such as beers, blackcurrants, and garden tomatoes .
Synthesis Analysis
A study reported the synthesis of a compound using a dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) . This might provide some insights into the potential synthesis methods for similar compounds.Molecular Structure Analysis
The molecular structure of similar compounds involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .Chemical Reactions Analysis
In a study, mixed-ligand complexes were prepared by refluxing aqueous solutions of the ligand with equimolar amounts of ruthenium chloride at 60 °C for 36 h . This might give some idea about the potential chemical reactions involving similar compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be characterized by elemental analysis, DSC/TGA, and cyclic voltammetry .科学的研究の応用
1. Development of Antimicrobial Candidates
- Application Summary: The compound is used in the synthesis of derivatives that show promising results as antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Methods of Application: The derivatives were synthesized by incorporating a 4-hydroxyphenyl moiety with various substitutions .
- Results: The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
2. Biosynthesis of 3-Aminopropionic Acid
- Application Summary: The compound is used in the development of an eco-friendly whole-cell biocatalytic process for the bio-production of 3-Aminopropionic acid from fumaric acid using Bacillus megaterium .
- Methods of Application: A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed .
- Results: A maximum 3-APA titer was obtained (11.68 ± 0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .
3. Synthesis of Novel Ruthenium (II) Complexes
- Application Summary: The compound is used in the synthesis and characterization of novel ruthenium (II) complexes .
4. Synthesis of Antimicrobial Derivatives
- Application Summary: The compound is used in the synthesis of derivatives that show promising results as antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Methods of Application: The derivatives were synthesized by incorporating a 4-hydroxyphenyl moiety with various substitutions .
- Results: The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
5. Preparation of L-carnosine and its Ruthenium (II) Coordination Complexes
- Application Summary: The compound is used in the preparation and characterization of L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) and its ruthenium (II) coordination complexes .
6. Biosynthesis of 3-Aminopropionic Acid
- Application Summary: The compound is used in the development of an eco-friendly whole-cell biocatalytic process for the bio-production of 3-Aminopropionic acid from fumaric acid .
- Methods of Application: A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed .
- Results: A maximum 3-APA titer was obtained (11.68 ± 0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .
4. Synthesis of Antimicrobial Derivatives
- Application Summary: The compound is used in the synthesis of derivatives that show promising results as antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Methods of Application: The derivatives were synthesized by incorporating a 4-hydroxyphenyl moiety with various substitutions .
- Results: The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
5. Preparation of L-carnosine and its Ruthenium (II) Coordination Complexes
- Application Summary: The compound is used in the preparation and characterization of L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) and its ruthenium (II) coordination complexes .
6. Biosynthesis of 3-Aminopropionic Acid
- Application Summary: The compound is used in the development of an eco-friendly whole-cell biocatalytic process for the bio-production of 3-Aminopropionic acid from fumaric acid .
- Methods of Application: A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed .
- Results: A maximum 3-APA titer was obtained (11.68 ± 0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(3-aminopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-3-1-5(9)8-4-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCSTCCKNZMDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294760 | |
| Record name | 3-(3-aminopropanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropanoylamino)propanoic acid | |
CAS RN |
2140-53-6 | |
| Record name | 2140-53-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-aminopropanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2140-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



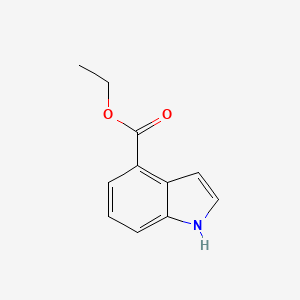
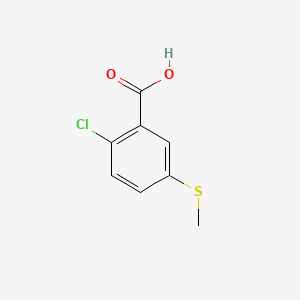
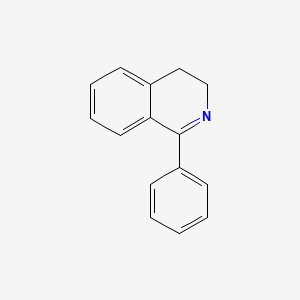
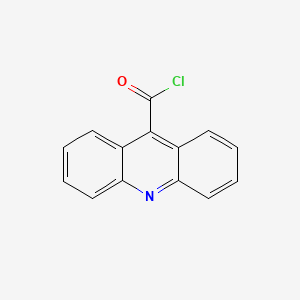
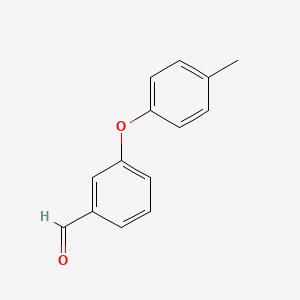
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)
![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)
![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)
